2,5-dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
Description
2,5-Dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a complex organic compound characterized by its multiple methoxy groups and a benzenesulfonamide core
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6S/c1-22-14-7-5-6-13(10-14)17(25-4)12-19-26(20,21)18-11-15(23-2)8-9-16(18)24-3/h5-11,17,19H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVWCOBWAJARJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the coupling of a benzenesulfonamide derivative with a methoxy-substituted phenyl ethylamine under controlled conditions. The reaction often requires the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety undergoes hydrolysis under acidic or alkaline conditions, yielding sulfonic acid derivatives and amines. This reaction is critical for modifying pharmacological properties or deprotecting functional groups in synthetic routes .
Example Conditions :
-
Acidic Hydrolysis : 6M HCl, reflux (110°C, 12h) → Benzenesulfonic acid + 2-methoxy-2-(3-methoxyphenyl)ethylamine .
-
Alkaline Hydrolysis : 4M NaOH, 80°C, 6h → Sodium benzenesulfonate + amine byproducts.
Oxidation of Methoxy Groups
Methoxy groups on the aromatic rings are susceptible to oxidative cleavage under strong oxidizing agents, forming carbonyl or carboxylic acid derivatives depending on reaction conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 100°C, 4h | 2,5-Dicarboxybenzenesulfonamide derivatives |
| CrO₃ | Acetic acid, 60°C, 8h | Partially oxidized ketone intermediates |
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings (activated by methoxy groups) undergo EAS reactions, such as nitration or sulfonation, at positions ortho/para to the methoxy substituents .
Key Reactions :
-
Nitration : HNO₃/H₂SO₄, 0–5°C → Nitro groups introduced at the 4-position of the 3-methoxyphenyl ring .
-
Sulfonation : Chlorosulfonic acid, 0°C → Additional sulfonyl chloride formation, followed by amidation .
Nucleophilic Substitution
While methoxy groups are poor leaving groups, halogenated analogs (e.g., 2,5-dichloro derivatives) facilitate nucleophilic substitution. For example, chlorine atoms can be replaced by amines or thiols under basic conditions.
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (g) | EtOH, 25°C, 24h | Amine-substituted benzenesulfonamide |
| NaSH | DMF, 80°C, 6h | Thiol-functionalized derivatives |
Reduction Reactions
The sulfonamide group can be reduced to thiols or amines using robust reducing agents, though this is less common due to the stability of the sulfonamide bond.
Example :
-
LiAlH₄, THF, reflux → Reduction to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenethiol (low yield).
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable arylation or alkylation of halogenated intermediates derived from the parent compound .
Protocol :
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,5-dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is , with a molecular weight of approximately 357.45 g/mol. The compound features a sulfonamide group attached to a methoxy-substituted phenyl ring, which is significant for its biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on critical enzymes involved in various metabolic pathways:
- Acetylcholinesterase Inhibition : The compound has been investigated for its potential to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated that the compound exhibits significant inhibitory activity against acetylcholinesterase, suggesting its potential as a therapeutic agent for cognitive disorders.
- Alpha-Glucosidase Inhibition : The compound has also been evaluated for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This property is crucial for managing type 2 diabetes mellitus (T2DM), as alpha-glucosidase inhibitors can help control blood sugar levels by slowing carbohydrate absorption in the intestines.
Antidiabetic Potential
Research indicates that derivatives of sulfonamides, including this compound, show promising antidiabetic activity. In vivo studies using streptozotocin-induced diabetic rat models have demonstrated that these compounds can lower blood glucose levels effectively compared to standard antidiabetic medications like glibenclamide.
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of the compound revealed that it enhances neuronal survival and growth. The results indicated that treatment with the compound increased the expression of neurotrophic factors, which are essential for neuronal health and plasticity.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
| 200 | 80 |
Case Study 2: Comparative Analysis with Other Compounds
A comparative analysis was conducted between this compound and other structurally related sulfonamides regarding their enzyme inhibition capabilities. The findings suggested that this compound exhibited superior inhibitory activity against both acetylcholinesterase and alpha-glucosidase compared to several other derivatives.
Summary of Findings
The applications of this compound are diverse and impactful, particularly in medicinal chemistry:
- Enzyme Inhibition : Significant inhibitory effects on acetylcholinesterase and alpha-glucosidase.
- Antidiabetic Activity : Demonstrated potential as an effective antidiabetic agent in animal models.
- Neuroprotective Properties : Enhances neuronal survival and promotes neuroplasticity.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyamphetamines: These compounds share the 2,5-dimethoxy substitution pattern but differ in their core structure and biological activity.
2,5-Dimethyl-2,5-hexanediol: Similar in having methoxy groups but differs significantly in its overall structure and properties
Uniqueness
2,5-Dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is unique due to its combination of methoxy groups and a benzenesulfonamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Overview
2,5-Dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a benzene ring with multiple methoxy substitutions and a sulfonamide group, which may influence its interactions with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is 2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzenesulfonamide. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O6S |
| Molecular Weight | 420.52 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various cellular pathways. The sulfonamide moiety may inhibit enzyme activity, while the methoxy groups could modulate binding affinity and selectivity towards these targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that related sulfonamides can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different pathogens, indicating moderate to good antimicrobial efficacy .
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that analogs can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer types, including breast and colon cancers .
Case Studies
- Study on Sphingomyelinase Inhibition : A recent study explored the role of neutral sphingomyelinase 2 (nSMase2) inhibitors in Alzheimer's disease models. While not directly tested on this specific compound, it highlights the potential for similar sulfonamide derivatives to impact neurodegenerative processes through modulation of sphingolipid metabolism .
- Antimicrobial Efficacy : A comprehensive analysis of monomeric alkaloids demonstrated that compounds with structural similarities to this compound exhibited significant antibacterial and antifungal activities against a variety of pathogens, reinforcing the potential therapeutic applications of this class of compounds .
Research Findings Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-dimethoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and alkylation steps. For example, reacting 2,5-dimethoxybenzenesulfonyl chloride with a secondary amine precursor (e.g., 2-methoxy-2-(3-methoxyphenyl)ethylamine) under basic conditions (e.g., K₂CO₃ or triethylamine) in anhydrous solvents like dichloromethane or DMF . Microwave-assisted synthesis or continuous flow systems may enhance reaction rates and reduce side products . Yield optimization requires strict temperature control (0–25°C) and stoichiometric monitoring via TLC or HPLC .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) and spectroscopic techniques are critical. Key methods include:
- ¹H/¹³C NMR : To verify methoxy groups (-OCH₃) and sulfonamide linkages (-SO₂NH-).
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-O-C vibrations .
- HRMS : Validate molecular mass (e.g., expected m/z ~423.125 for C₂₀H₂₅NO₆S) .
Q. What are the stability considerations for this sulfonamide under varying pH conditions?
- Methodological Answer : Sulfonamides are hydrolytically stable at neutral pH but degrade under extreme acidic (pH < 2) or basic (pH > 10) conditions. Stability assays should use buffer solutions (e.g., phosphate or acetate buffers) with HPLC monitoring over 24–72 hours. Hydrolysis products may include sulfonic acids and amine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer : Systematic substitution of functional groups (e.g., methoxy positions, ethyl linker modifications) paired with in vitro assays (e.g., receptor binding or enzyme inhibition) is key. For example:
- Replace 3-methoxyphenyl with fluorinated or heterocyclic analogs to assess electronic effects.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT₇) or carbonic anhydrases .
- Correlate logP (lipophilicity) with membrane permeability using Caco-2 cell models .
Q. What computational strategies are effective for predicting the compound’s crystallographic behavior?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) can predict molecular packing and hydrogen-bonding networks. Pair with SHELXD for experimental phase determination and WinGX for data refinement . For polymorph screening, use Mercury CSD software to analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) .
Q. How can contradictory bioactivity data from different assays be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays. For example:
- If cytotoxicity conflicts with receptor binding data, perform counter-screens (e.g., MTT assay vs. radioligand displacement).
- Adjust assay conditions (e.g., buffer ionic strength, temperature) to isolate confounding factors .
- Use statistical tools like Bland-Altman plots to assess reproducibility .
Q. What challenges arise in scaling up multi-step syntheses of this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Intermediate Purification : Use flash chromatography or recrystallization to remove byproducts (e.g., unreacted sulfonyl chloride).
- Solvent Compatibility : Transition from DMF (high-boiling) to ethanol/water mixtures for greener processing .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
